N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PENTANAMIDE
Overview
Description
N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PENTANAMIDE is a chemical compound with the molecular formula C15H22N2O3S and a molecular weight of 310.41 g/mol . This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, attached to a phenyl group via a sulfonyl linkage, and further connected to a pentanamide moiety . The presence of the pyrrolidine ring makes this compound particularly interesting for medicinal chemistry and drug discovery .
Preparation Methods
The synthesis of N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PENTANAMIDE typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including cyclization of appropriate precursors or functionalization of preformed pyrrolidine rings.
Sulfonylation: The phenyl group is sulfonylated using reagents such as sulfonyl chlorides under basic conditions to form the sulfonyl linkage.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis .
Chemical Reactions Analysis
N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PENTANAMIDE can undergo various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PENTANAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PENTANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors . The pyrrolidine ring and sulfonyl group play crucial roles in binding to these targets, leading to modulation of their activity . The exact pathways involved depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PENTANAMIDE can be compared with other similar compounds, such as:
N-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]acetamide: This compound has an acetamide group instead of a pentanamide group, which may affect its biological activity and chemical properties.
N-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]prop-2-enamide: This compound features a prop-2-enamide group, which introduces a double bond and may influence its reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
N-(4-pyrrolidin-1-ylsulfonylphenyl)pentanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-2-3-6-15(18)16-13-7-9-14(10-8-13)21(19,20)17-11-4-5-12-17/h7-10H,2-6,11-12H2,1H3,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWBRFUAHROKMKZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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